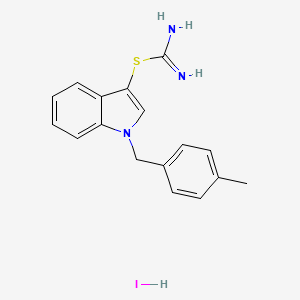
1-(4-甲基苄基)-1H-吲哚-3-基亚氨基硫代氨基甲酸酯氢碘酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a methylbenzyl group, and an imidothiocarbamate moiety
科学研究应用
1-(4-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
Mode of Action
Imidazole derivatives are known to interact with their targets by binding to the active site and inhibiting the enzyme’s function .
Biochemical Pathways
Without specific information on “1-(4-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide”, it’s challenging to determine the exact biochemical pathways it affects. Imidazole derivatives are often involved in a variety of biological processes due to their wide range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antifungal, antitumor, and anti-inflammatory effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide typically involves multi-step organic reactions. The initial step often includes the formation of the indole ring, followed by the introduction of the methylbenzyl group. The imidothiocarbamate moiety is then attached through a series of nucleophilic substitution reactions. Common reagents used in these reactions include indole derivatives, methylbenzyl halides, and thiocarbamates. The reaction conditions usually involve the use of organic solvents such as ethanol or dichloromethane, and catalysts like copper(I) iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.
化学反应分析
Types of Reactions
1-(4-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the imidothiocarbamate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, dichloromethane, acetonitrile.
Catalysts: Copper(I) iodide, palladium on carbon.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different properties and applications.
相似化合物的比较
Similar Compounds
1-Benzyl-1H-indole-3-carboxaldehyde: Similar indole structure but with a carboxaldehyde group.
1-(4-Methylbenzyl)-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of the imidothiocarbamate moiety.
1-(4-Methylbenzyl)-1H-indole-3-yl isothiocyanate: Features an isothiocyanate group.
Uniqueness
1-(4-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide is unique due to the presence of the imidothiocarbamate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
[1-[(4-methylphenyl)methyl]indol-3-yl] carbamimidothioate;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S.HI/c1-12-6-8-13(9-7-12)10-20-11-16(21-17(18)19)14-4-2-3-5-15(14)20;/h2-9,11H,10H2,1H3,(H3,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLGMLNFIJNRLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SC(=N)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18IN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
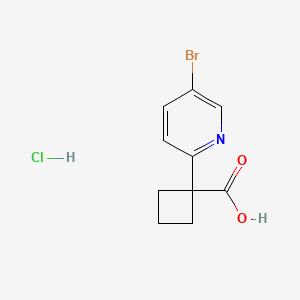
![2-Chloro-N-[2-hydroxy-3-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]propyl]propanamide](/img/structure/B2558732.png)

![2-[(E)-[(2-chlorophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile](/img/structure/B2558735.png)
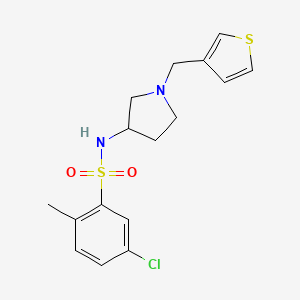
![1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2558740.png)

![14-(3,4-dimethylphenyl)-17-[(4-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B2558742.png)
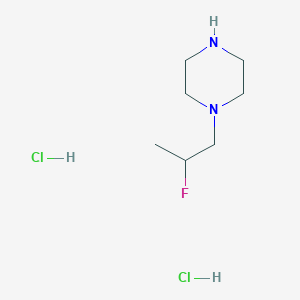
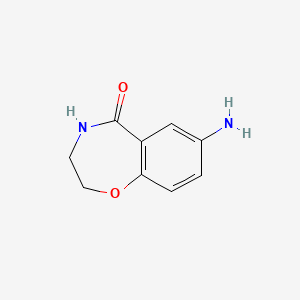
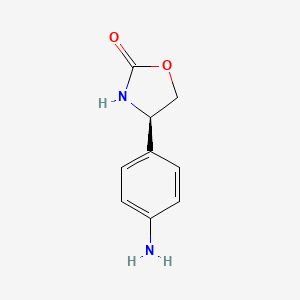
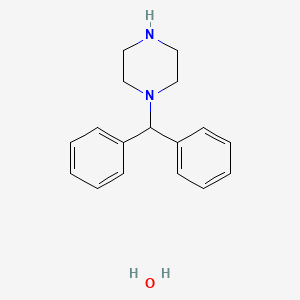

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide](/img/structure/B2558752.png)
